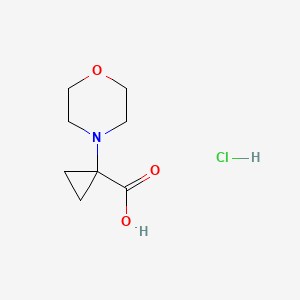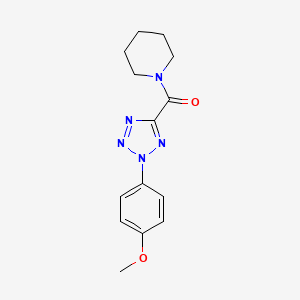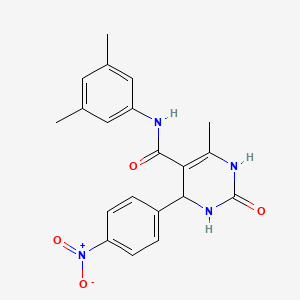
1-Morpholinocyclopropanecarboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Morpholinocyclopropanecarboxylic acid hydrochloride is a chemical compound with the molecular formula C8H14ClNO3 and a molecular weight of 207.65 . It is used in research and has been synthesized for various applications .
Synthesis Analysis
The synthesis of this compound involves a reaction with benzotriazol-1-yloxyl-tris- (pyrrolidino)-phosphonium hexafluorophosphate and N-ethyl-N,N-diisopropylamine in N,N-dimethyl-formamide at 20 - 60℃ . The reaction mixture is stirred at room temperature for 3 days, then concentrated under reduced pressure, dissolved in dichloromethane, washed with IN aqueous hydrogen chloride solution and saturated, aqueous sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure .Physical And Chemical Properties Analysis
This compound is a compound with a molecular weight of 207.65 . It is stored in an inert atmosphere at room temperature . The boiling point of the compound is not specified .Aplicaciones Científicas De Investigación
Chemical and Pharmacological Interest in Morpholine Derivatives
Morpholine Derivatives in Pharmacology : Morpholine is a significant heterocyclic compound, characterized by the presence of both nitrogen and oxygen atoms within the ring structure. It's a core structure in various pharmacologically active compounds. The review of morpholine derivatives highlights their broad spectrum of pharmacological activities, including but not limited to antibacterial, antifungal, and antiviral properties. Such derivatives have been synthesized for diverse pharmacological applications, showcasing the compound's versatility and potential in drug design and development (Asif & Imran, 2019).
Applications in Analytical and Biochemical Studies
Antioxidant Activity Analysis : The critical review on analytical methods for determining antioxidant activity presents various assays that could be applicable in researching "1-Morpholinocyclopropanecarboxylic acid hydrochloride," given its potential chemical reactivity. Techniques such as the Oxygen Radical Absorbance Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are detailed for their relevance in evaluating the antioxidant capacity, which could be a pertinent area of investigation for morpholine derivatives (Munteanu & Apetrei, 2021).
Role in Material Science and Nanotechnology
Acid Hydrolysis and Starch Modification : The review discussing the effects of acid hydrolysis on starch structure and functionality provides insights into chemical modification processes that could be relevant to the application of "this compound" in material science. Acid hydrolysis can significantly alter the structural and functional properties of starch, enhancing its crystallinity and potential for use in biodegradable materials and nanocomposites. This could indicate a pathway for using morpholine derivatives in modifying natural polymers for specialized applications (Wang & Copeland, 2015).
Potential for Biochemical Research
Serine Hydrolase Inhibition : The review on serine hydrolase targets of organophosphorus toxicants sheds light on the biochemical interactions and inhibition mechanisms that could be explored with morpholine derivatives. Understanding the inhibitory profiles of compounds like "this compound" against serine hydrolases can provide insights into their potential applications in developing therapeutic agents or biochemical tools (Casida & Quistad, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1-morpholin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c10-7(11)8(1-2-8)9-3-5-12-6-4-9;/h1-6H2,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMHGYMSPZQYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)N2CCOCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1257236-65-9 |
Source


|
| Record name | 1-(morpholin-4-yl)cyclopropane-1-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(4-Fluorophenyl)methyl]-8-[2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-cyanophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2632526.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2632527.png)
![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-azido-3-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B2632528.png)

![3-[chloro(difluoro)methyl]-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2632530.png)


![2-[3-(3,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2632533.png)


![7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2632536.png)

